molecular formula C8H16O3 B1597028 5-Hydroxymethyl-2,2,5-trimethyl-1,3-dioxane CAS No. 3663-46-5

5-Hydroxymethyl-2,2,5-trimethyl-1,3-dioxane

Cat. No. B1597028
M. Wt: 160.21 g/mol
InChI Key: MBENEXSAQJBPKP-UHFFFAOYSA-N
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Patent
US05191069

Procedure details

1.0 g of p-toluenesulfonic acid is added to 96.2 g (0.80 mol) of 2-(hydroxymethyl)-2-methyl-1,3propanediol in 600 ml of acetone, and the mixture is heated to reflux. After 5 hours, the solution is neutralized while still hot by adding 3.0 g of potassium carbonate, and the mixture is stirred for a further 30 minutes and subsequently allowed to stand at room temperature overnight. The mixture is filtered through kieselguhr, and the solvent is removed by distillation in vacuo, leaving about 180 ml of a turbid, oily residue, which is purified by distillation in a high vacuum, giving 78 g of the alcohol 31 as a colorless, viscous oil.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
96.2 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(C)[CH:6]=CC(S(O)(=O)=O)=C[CH:2]=1.[OH:12][CH2:13][C:14]([CH3:19])([CH2:17][OH:18])[CH2:15][OH:16].C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[OH:12][CH2:13][C:14]1([CH3:19])[CH2:17][O:18][C:1]([CH3:6])([CH3:2])[O:16][CH2:15]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
96.2 g
Type
reactant
Smiles
OCC(CO)(CO)C
Name
Quantity
600 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred for a further 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated to reflux
WAIT
Type
WAIT
Details
to stand at room temperature overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The mixture is filtered through kieselguhr
CUSTOM
Type
CUSTOM
Details
the solvent is removed by distillation in vacuo
CUSTOM
Type
CUSTOM
Details
leaving about 180 ml of a turbid, oily residue, which
DISTILLATION
Type
DISTILLATION
Details
is purified by distillation in a high vacuum

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
OCC1(COC(OC1)(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 78 g
YIELD: CALCULATEDPERCENTYIELD 8383.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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